

NMR spectrum of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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Compound of Interest

Compound Name: 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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An In-Depth Technical Guide to the NMR Spectrum of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds.[1][2] This guide offers a comprehensive technical analysis of the expected ^1H and ^{13}C NMR spectra of **1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**, a substituted dihydropyridine with potential applications in medicinal chemistry.

While a direct experimental spectrum for this specific molecule is not readily available in the public domain, this guide will provide a detailed prediction and interpretation based on the well-established principles of NMR spectroscopy and data from analogous structures.[3][4] This approach will equip researchers with the necessary knowledge to confidently acquire, interpret, and report the NMR data for this compound and its derivatives.

Predicted ^1H NMR Spectrum

The proton NMR spectrum of **1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** is expected to exhibit distinct signals corresponding to the protons of the dihydropyridine ring, the allyl group, and the carboxylic acid. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4 (Pyridine Ring)	7.5 - 8.0	Doublet	~8 Hz
H-5 (Pyridine Ring)	6.2 - 6.8	Doublet of Doublets	~8, 6 Hz
H-6 (Pyridine Ring)	7.0 - 7.5	Doublet	~6 Hz
H-1' (Allyl)	5.8 - 6.2	Multiplet	-
H-2'a (Allyl)	5.1 - 5.4	Doublet	~17 Hz
H-2'b (Allyl)	5.0 - 5.3	Doublet	~10 Hz
H-3' (Allyl)	4.5 - 4.8	Doublet	~5 Hz
-COOH	10.0 - 13.0	Broad Singlet	-

The protons on the dihydropyridine ring are expected to appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the carbonyl group and the carboxylic acid.[5] The allyl group protons will exhibit characteristic signals in the vinyl and allylic regions, with geminal and vicinal couplings leading to complex splitting patterns.[6] The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature.[7][8]

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (C=O)	160 - 165
C-3	120 - 125
C-4	140 - 145
C-5	115 - 120
C-6	135 - 140
-COOH	165 - 175
C-1' (Allyl)	130 - 135
C-2' (Allyl)	115 - 120
C-3' (Allyl)	50 - 55

The carbonyl carbon (C-2) and the carboxylic acid carbon are expected to be the most downfield signals due to the strong deshielding effect of the attached oxygen atoms.^[7] The sp^2 hybridized carbons of the dihydropyridine ring and the allyl group will appear in the intermediate chemical shift range.^{[9][10]}

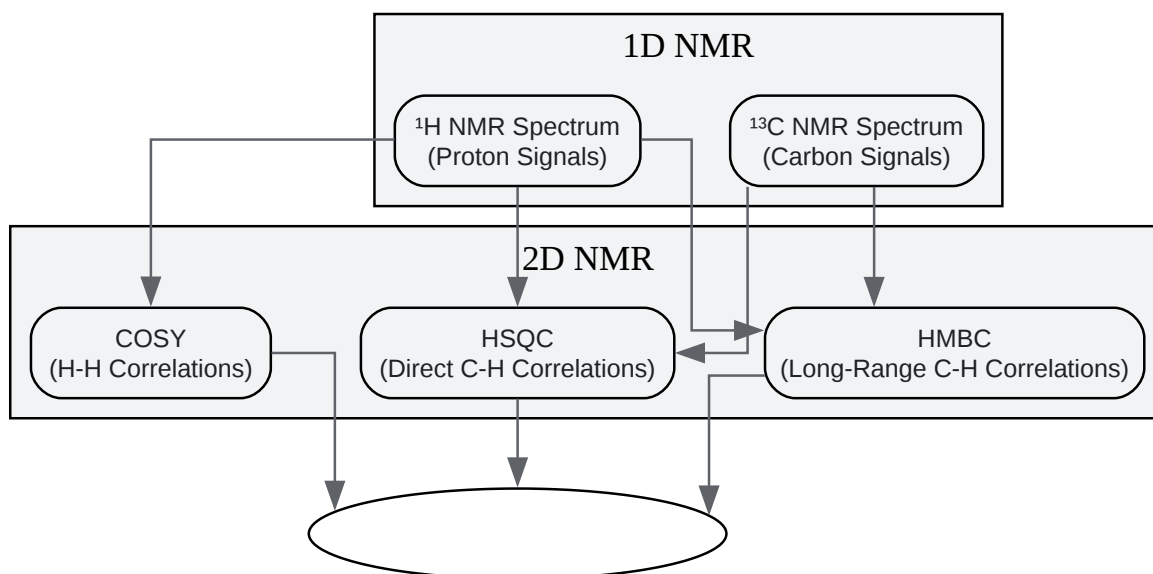
2D NMR Spectroscopy for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is indispensable.

- COSY (Correlation Spectroscopy): This experiment will reveal the connectivity between protons that are coupled to each other. For instance, it will show correlations between H-4, H-5, and H-6 on the dihydropyridine ring, as well as the couplings within the allyl group.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for

identifying quaternary carbons and for confirming the connectivity between the allyl group, the dihydropyridine ring, and the carboxylic acid.

Below is a conceptual workflow for the structural elucidation using 2D NMR.



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Caption: 2D NMR workflow for structural elucidation.

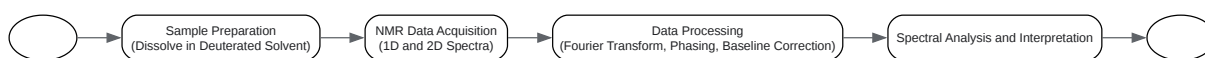
Experimental Protocol

The following is a generalized protocol for the acquisition of high-quality NMR spectra of **1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound. DMSO- d_6 is often a good choice for carboxylic acids as it can facilitate the observation of the acidic proton. c. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Acquire a standard 1H NMR spectrum. d. Acquire a standard ^{13}C NMR

spectrum. e. Acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs. The experimental parameters for the 2D experiments should be optimized to achieve good resolution and signal-to-noise.

The following diagram illustrates the key steps in the experimental workflow.



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Caption: Experimental workflow for NMR analysis.

Data Interpretation and Reporting

Upon completion of the NMR experiments, the raw data (Free Induction Decay or FID) must be processed. This involves Fourier transformation, phasing, and baseline correction to obtain the final spectra. The interpretation of the spectra should be a systematic process, starting with the identification of the major functional groups from the 1D spectra, followed by the detailed assignment of all signals using the 2D correlation data.

When reporting the NMR data, it is crucial to include the following information:

- The spectrometer frequency.
- The solvent used.
- The chemical shifts (δ) in ppm, referenced to the residual solvent peak or an internal standard (e.g., TMS).
- The multiplicity of each signal (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).
- The coupling constants (J) in Hertz.
- The integration of each proton signal.

By following the principles and protocols outlined in this guide, researchers can effectively utilize NMR spectroscopy for the comprehensive structural characterization of **1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** and related novel compounds, ensuring the scientific rigor required in modern drug discovery and development.

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